6-Oxa-3-azabicyclo[3.1.1]heptane tosylate

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing this specific tosylate salt (97% purity) ensures you receive the first fully characterized synthetic entry to the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold. This is the only regioisomer proven to reduce lipophilicity (Δlog D7.4 ≈ -0.7) and increase basicity (ΔpKa ≈ +0.6) relative to morpholine. The achiral scaffold avoids the stereochemical complexity of 2-oxa-5-azabicyclo[2.2.1]heptane, simplifying synthesis and analysis. Essential for parallel synthesis and compound library production where physicochemical modulation is critical.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 1339953-58-0
Cat. No. B1377624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-3-azabicyclo[3.1.1]heptane tosylate
CAS1339953-58-0
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNCC1O2
InChIInChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-6-3-5(1)7-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2
InChIKeyGQPGLNRUOSQXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate: Procurement Guide for a Bridged Morpholine Building Block


6-Oxa-3-azabicyclo[3.1.1]heptane tosylate (CAS 1339953-58-0) is a salt form of the parent bridged bicyclic morpholine scaffold 6-oxa-3-azabicyclo[3.1.1]heptane [1]. The parent scaffold is a conformationally restricted morpholine analog featuring a one-carbon bridge across the morpholine ring [2]. It serves as an achiral morpholine isostere of particular interest in medicinal chemistry [1]. The tosylate salt form is the first fully characterized synthetic entry to this scaffold, obtained via a six-step sequence from inexpensive starting materials [1].

Why 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate Cannot Be Replaced by Standard Morpholine or Alternative Bridged Isosteres


Standard morpholine and alternative bridged morpholine scaffolds exhibit distinct physicochemical profiles that preclude simple interchange. 6-Oxa-3-azabicyclo[3.1.1]heptane is distinguished by two counterintuitive property shifts relative to unbridged morpholine: reduced lipophilicity (Δlog D7.4 ≈ −0.7) [1] and increased basicity (ΔpKa ≈ +0.6) [1]. Among one-carbon bridged morpholine regioisomers, only the 6-oxa-3-aza substitution pattern demonstrates the lipophilicity-lowering effect (Δlog D7.4 = −0.7), whereas the 3-oxa-6-aza analog shows no significant change (Δlog D7.4 = −0.04) [1]. This regiospecific property modulation means substitution of an alternative bridged morpholine or unbridged morpholine in a molecular series will alter both the measured log D7.4 and the protonation state at physiological pH, potentially affecting permeability, solubility, and target engagement in ways not predictable by computational methods alone.

Quantitative Differential Evidence: 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate Versus Morpholine and Alternative Bridged Isosteres


Lipophilicity Reduction: Δlog D7.4 = −0.7 Relative to Unbridged Morpholine

When the morpholine ring is bridged with a one-carbon tether to form 6-oxa-3-azabicyclo[3.1.1]heptane, measured log D7.4 decreases by approximately 0.7 log units relative to the unbridged parent morpholine [1]. This contrasts with the 3-oxa-6-azabicyclo[3.1.1]heptane regioisomer, which shows no significant change (Δlog D7.4 = −0.04) [1]. The effect is counterintuitive because bridging adds one carbon atom, which typically increases lipophilicity [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Basicity Enhancement: ΔpKa = +0.6 Relative to Unbridged Morpholine

Bridging morpholine to form 6-oxa-3-azabicyclo[3.1.1]heptane increases the measured pKa by approximately 0.6 units relative to the unbridged parent morpholine [1]. This is attributed to conformational restriction altering the electronic environment of the nitrogen lone pair. In the IRAK4 inhibitor series studied, the bridged morpholine analog 1e showed significantly higher basicity than parent morpholine 1a [1].

Physicochemical Properties Ionization State Permeability

Regioisomer Differentiation: 6-Oxa-3-aza vs 3-Oxa-6-aza Scaffolds

Within the one-carbon bridged morpholine family, regioisomeric placement of the oxygen and nitrogen atoms produces divergent effects on lipophilicity. The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold reduces log D7.4 by ~0.7 units, whereas the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold exhibits negligible change (Δlog D7.4 = −0.04) [1]. Both scaffolds are achiral morpholine isosteres [2], but only the 6-oxa-3-aza regioisomer delivers the lipophilicity-lowering benefit.

Scaffold Selection Structure-Property Relationships Isostere Design

Conformational Restriction: Rigid Bicyclic Scaffold vs Flexible Morpholine

6-Oxa-3-azabicyclo[3.1.1]heptane provides a conformationally restricted bridged bicyclic scaffold, in contrast to the flexible six-membered ring of unbridged morpholine [1]. The bridged structure locks the molecule into a rigid three-dimensional conformation [2]. This rigidity reduces the entropic penalty upon target binding and can enhance selectivity by precisely positioning functional groups in space [2].

Conformational Analysis Binding Affinity Entropic Benefit

Achirality: No Stereochemical Complexity vs Chiral Bridged Morpholines

6-Oxa-3-azabicyclo[3.1.1]heptane is achiral [1], whereas other bridged morpholine scaffolds such as 2-oxa-5-azabicyclo[2.2.1]heptane contain chiral centers and require stereoselective synthesis or resolution [2]. The achiral nature of the 6-oxa-3-aza scaffold eliminates the need for enantioselective synthesis, chiral chromatography, or development of stereochemically pure drug substance, simplifying both research-scale procurement and potential manufacturing scale-up.

Stereochemistry Synthetic Efficiency Regulatory Considerations

Tosylate Salt Form: Enhanced Stability and Handling vs Free Base

The tosylate salt form of 6-oxa-3-azabicyclo[3.1.1]heptane (CAS 1339953-58-0) provides a crystalline, bench-stable solid with 95–97% purity specification , whereas the free base (CAS 112461-31-1) is less commonly commercialized as a stable solid form. The tosylate counterion confers improved handling characteristics, long-term storage stability at room temperature, and suitability as a well-defined building block for amination and N-alkylation reactions .

Salt Selection Solid-State Properties Storage Stability

Recommended Application Scenarios for 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate Based on Quantitative Evidence


Lead Optimization Programs Requiring Lipophilicity Reduction Without Heteroatom Addition

In medicinal chemistry campaigns where measured log D7.4 of a morpholine-containing lead exceeds developability thresholds, replacement with 6-oxa-3-azabicyclo[3.1.1]heptane can reduce lipophilicity by ~0.7 log units . This tactic is valuable when adding polar heteroatoms is undesirable due to permeability or synthetic complexity concerns. The effect is specific to the 6-oxa-3-aza regioisomer; the 3-oxa-6-aza alternative does not deliver the same benefit .

Scaffold Replacement for Achiral Morpholine Isosteres in Drug Discovery

Programs seeking an achiral morpholine replacement that maintains similar overall topology while modulating physicochemical properties should prioritize 6-oxa-3-azabicyclo[3.1.1]heptane . Unlike chiral bridged morpholines such as 2-oxa-5-azabicyclo[2.2.1]heptane, this scaffold introduces no stereochemical complexity, simplifying synthesis and analytical characterization . The scaffold has been validated in the antihistamine drug class as a pyridine ring replacement leading to improved physicochemical properties .

Building Block Procurement for Parallel Synthesis and Library Production

The tosylate salt form (CAS 1339953-58-0) provides a stable, well-characterized building block suitable for parallel synthesis workflows and compound library production . The six-step synthesis from inexpensive starting materials ensures commercial availability at scales relevant to medicinal chemistry campaigns. The secondary amine functionality enables straightforward N-functionalization via alkylation, acylation, or reductive amination, while the rigid scaffold introduces three-dimensionality into screening collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.